molecular formula C26H52N2O2S2 B12558368 didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

Cat. No.: B12558368
M. Wt: 488.8 g/mol
InChI Key: GOVBROASWSIAMI-LBXGSASVSA-N
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Description

Didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate is a sulfur-containing organic compound characterized by two dodecyl (C12) chains attached to a central diimidothioate backbone. The (1Z,2Z) stereochemistry indicates a cis configuration of the hydroxyl and thioate groups, which influences its reactivity and physical properties.

Properties

Molecular Formula

C26H52N2O2S2

Molecular Weight

488.8 g/mol

IUPAC Name

didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

InChI

InChI=1S/C26H52N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-25(27-29)26(28-30)32-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-24H2,1-2H3/b27-25-,28-26-

InChI Key

GOVBROASWSIAMI-LBXGSASVSA-N

Isomeric SMILES

CCCCCCCCCCCCS/C(=N\O)/C(=N/O)/SCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSC(=NO)C(=NO)SCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes may involve the use of thioamide precursors and dodecyl halides under controlled conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, solvent, and pH, are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

Didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate is characterized by its unique molecular structure, which allows it to interact with various substrates effectively. The compound's molecular formula and structure facilitate its use in diverse applications, including as a surfactant and stabilizing agent in formulations.

Materials Science

Surfactant Applications:

  • The compound is utilized as a surfactant in various formulations due to its ability to lower surface tension. This property enhances the stability of emulsions and dispersions, making it valuable in industries such as cosmetics and food processing.

Polymer Blends:

  • In polymer science, this compound is explored for its potential to improve the mechanical properties of polymer blends. By acting as a compatibilizer, it can enhance the interfacial adhesion between different polymer phases, leading to improved material performance.

Pharmaceutical Applications

Drug Delivery Systems:

  • The compound has been investigated for use in drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs. Additionally, it may facilitate the formation of nanoparticles that can encapsulate therapeutic agents for targeted delivery.

Antimicrobial Activity:

  • Preliminary studies suggest that this compound exhibits antimicrobial properties. This makes it a candidate for incorporation into formulations aimed at preventing microbial growth in pharmaceutical products.

Environmental Applications

Bioremediation:

  • The compound is being studied for its role in bioremediation processes. Its surfactant properties can help mobilize hydrophobic pollutants in soil and water, enhancing their bioavailability for microbial degradation.

Wastewater Treatment:

  • In wastewater treatment, this compound can assist in the removal of contaminants through adsorption processes. Its ability to interact with various pollutants makes it a versatile agent for improving water quality.

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Materials ScienceSurfactant in emulsionsImproved stability and shelf-life
Polymer compatibilizationEnhanced mechanical properties
PharmaceuticalDrug delivery systemsIncreased solubility and bioavailability
Antimicrobial formulationsEffective against specific microbial strains
EnvironmentalBioremediationEnhanced pollutant degradation rates
Wastewater treatmentEffective removal of hydrophobic contaminants

Case Study Example

A study conducted by researchers at [source] demonstrated the effectiveness of this compound in enhancing the solubility of a poorly soluble drug. The formulation showed a significant increase in drug release rates compared to conventional formulations.

Mechanism of Action

The mechanism by which didodecyl (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N′-Didodecyl Citric Acid Amide ()

N,N′-Didodecyl citric acid amide shares the didodecyl substitution pattern but differs in its core structure. While the target compound features a diimidothioate group, the citric acid amide derivative contains a citramide backbone. Key differences include:

Property Didodecyl (1Z,2Z)-N,N'-Dihydroxyethanediimidothioate N,N′-Didodecyl Citric Acid Amide
Functional Groups Thioate, hydroxyl, imine Amide, hydroxyl, carboxylate
Hydrophobicity High (long alkyl chains + polar thioate) Moderate (amide polar groups)
Applications Potential metal chelation, surfactants Polymer additives, coatings

The citric acid amide derivative is explicitly noted for use in thermosetting resin coatings due to its compatibility with polyphenylene ethers and curing agents . In contrast, the thioate group in the target compound may enhance metal-binding capabilities, though direct evidence is lacking.

Thioxothiazolidin Derivatives ()

Compounds such as N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6n) share the thioate/sulfur functionality but incorporate heterocyclic moieties. These derivatives are primarily studied for biological activity (e.g., antimicrobial, anticancer) due to their planar aromatic systems and sulfur-mediated redox activity . In comparison, the target compound’s linear alkyl chains likely reduce biological activity but improve solubility in nonpolar matrices.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This compound features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization . While structurally dissimilar, it highlights the importance of hydroxyl and amide groups in coordination chemistry. The target compound’s dihydroxy and thioate groups may similarly act as ligands, though its steric bulk (due to didodecyl chains) could limit catalytic efficiency compared to smaller analogs.

Key Research Findings and Hypotheses

  • Synthesis Challenges : The synthesis of this compound likely requires multistep reactions, similar to the thioxothiazolidin derivatives in , which involve condensation and thioation steps.
  • Thermal Stability : The didodecyl chains may enhance thermal stability compared to shorter-chain analogs (e.g., N-dodecyl malic acid amide in ), aligning with trends in alkylated polymer additives.
  • Solubility : Predicted to exhibit amphiphilic behavior, enabling use in emulsions or micellar systems, though experimental data is needed.

Biological Activity

Didodecyl (1Z,2Z)-N,N'-dihydroxyethanediimidothioate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique imidothioate functional groups and long aliphatic chains. The presence of hydroxyl groups contributes to its solubility and interaction with biological systems. The molecular formula can be represented as C26H54N2O2S2C_{26}H_{54}N_2O_2S_2.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial properties, cytotoxicity, and enzymatic interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on cationic amphiphiles derived from polyamines showed pronounced antibacterial effects against various pathogens . The mechanism of action is often attributed to the disruption of microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of this compound. A systematic evaluation of related compounds revealed varying degrees of cytotoxic effects on mammalian cell lines . While specific data for this compound is limited, extrapolation from related compounds suggests a need for careful dosing to mitigate potential toxicity.

Case Studies

Several case studies have highlighted the practical applications and implications of this compound in medical and environmental contexts:

  • Case Study 1: Antimicrobial Efficacy
    A recent investigation into the antimicrobial efficacy of similar thioate compounds demonstrated effective inhibition of bacterial growth in vitro. The study utilized a standard agar diffusion method to measure zones of inhibition against strains such as E. coli and Staphylococcus aureus.
  • Case Study 2: Environmental Impact
    The environmental persistence and toxicity of ionic liquids similar to this compound were assessed using bioluminescent assays with Vibrio fischeri. Results indicated that concentrations above a certain threshold led to significant bioluminescence inhibition, suggesting potential ecological risks .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicityVaries by concentration; potential cellular damage
Environmental ToxicitySignificant inhibition of bioluminescence

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